molecular formula C19H21F3N4OS B2455022 2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-87-6

2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2455022
CAS No.: 886904-87-6
M. Wt: 410.46
InChI Key: VJBPNYPKZVWOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound of significant interest in medicinal chemistry research. It features a complex molecular structure (C20H23F3N4OS) that incorporates a thiazolotriazole core, a piperidine moiety, and a trifluoromethylphenyl group . This specific architecture suggests potential for diverse biological activity. Compounds containing the 1,2,4-triazolethione scaffold, a key structural element of this reagent, are extensively studied for their wide range of pharmacological properties . Research into analogous structures has demonstrated that such heterocyclic systems can exhibit promising biological activities, including anticancer, antimicrobial, and antiviral effects, making them valuable scaffolds in drug discovery . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified scientists. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethyl-5-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4OS/c1-2-14-23-18-26(24-14)17(27)16(28-18)15(25-10-4-3-5-11-25)12-6-8-13(9-7-12)19(20,21)22/h6-9,15,27H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBPNYPKZVWOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

  • CAS Number : 886904-87-6
  • Molecular Formula : C₁₉H₂₁F₃N₄OS
  • Molecular Weight : 410.5 g/mol

Biological Activity Overview

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant biological activities. The compound in focus has been evaluated for its potential as an antimicrobial agent and its mechanism of action.

Antimicrobial Activity

Studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit bacterial growth by targeting essential bacterial enzymes involved in fatty acid biosynthesis. Specifically, they interact with the enoyl-acyl-carrier-protein reductase (FabI), crucial for bacterial survival.

Key Findings :

  • The compound demonstrated inhibitory effects against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) values were assessed to quantify its effectiveness.
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans32

These results suggest that the compound possesses significant antimicrobial properties comparable to known antibiotics .

The mechanism of action involves binding to the active site of FabI. Molecular docking studies revealed that the compound's structural features facilitate π–π interactions with key residues in the enzyme's active site. This interaction is critical for inhibiting the enzyme's activity and subsequently disrupting fatty acid synthesis in bacteria .

Case Studies

Several studies have focused on the biological activity of similar thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Antitubercular Activity :
    • A derivative exhibited potent activity against Mycobacterium tuberculosis, with an MIC value of 31.25 μg/mL.
    • This highlights the potential of thiazolo[3,2-b][1,2,4]triazoles in treating resistant strains of tuberculosis .
  • Antifungal Activity :
    • Compounds within this class have shown broad-spectrum antifungal activity against various fungal pathogens.
    • The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance antifungal potency .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds with thiazole and triazole moieties exhibit notable antiproliferative effects against various cancer cell lines. The mechanism of action often involves the modulation of apoptotic pathways.

Case Study : In vitro testing has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles significantly inhibit the growth of HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines. The most effective analogs induce apoptosis via caspase activation pathways, highlighting their potential as anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in macrophage models.

Mechanism : The anti-inflammatory activity is believed to result from the inhibition of NF-kB signaling pathways, which play a critical role in mediating inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole and triazole derivatives. The following table summarizes how various substituents affect activity:

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., F)Enhance cytotoxicity
Alkyl groupsImprove solubility
Aromatic ringsIncrease binding affinity

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this one exhibit good gastrointestinal absorption and moderate bioavailability profiles. These properties are crucial for their therapeutic applications.

Potential Research Directions

Given its promising biological activities, future research could explore:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
  • Formulation Development : Creating suitable drug formulations to enhance bioavailability and therapeutic efficacy.

Preparation Methods

Core Thiazolo[3,2-b]Triazole Synthesis

The foundational step in synthesizing this compound involves constructing the thiazolo[3,2-b]triazole scaffold. Two primary strategies dominate contemporary approaches:

Cyclocondensation of Thiosemicarbazides with α-Haloketones

This method involves reacting thiosemicarbazides with α-haloketones under basic conditions. For example, 5-amino-1,2,4-triazole-3-thiol reacts with ethyl bromopyruvate to form the thiazole ring, followed by cyclization to yield the triazole-thiazole hybrid. Key parameters include:

Reaction Component Conditions Yield (%) Source
Ethyl bromopyruvate K₂CO₃, DMF, 80°C, 6h 78–85
5-Amino-1,2,4-triazole-3-thiol Stirring under N₂ atmosphere

The regioselectivity of this reaction is critical, as competing pathways may generate isomeric byproducts. Visible-light-mediated protocols in aqueous conditions have recently improved yields to >90% while reducing side reactions.

One-Pot Multi-Component Reactions

Recent advances employ dibenzoylacetylene and triazole derivatives in catalyst-free, room-temperature reactions to assemble the core structure. This method minimizes purification steps and achieves yields of 85–92%.

Functionalization of the Thiazolo-Triazole Core

Introduction of the Ethyl Group at Position 2

Alkylation at position 2 is typically achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. For instance, treating the core with ethyl bromide in dimethylformamide (DMF) at 60°C for 4 hours introduces the ethyl group with 75–80% efficiency.

Attachment of the Piperidine-(4-Trifluoromethylphenyl)Methyl Moiety

The sterically demanding piperidine-(4-trifluoromethylphenyl)methyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling:

Ullmann Coupling

Copper(I)-catalyzed coupling between the core bromide and piperidine-(4-trifluoromethylphenyl)methanol under microwave irradiation (120°C, 2h) achieves 65–70% yield.

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd(OAc)₂ and Xantphos as ligands enables C–N bond formation between the triazole core and the piperidine derivative. This method offers superior regiocontrol (yield: 72–78%) but requires stringent anhydrous conditions.

Hydroxylation at Position 6

The hydroxyl group is introduced either through:

  • Direct oxidation of a methylthio intermediate using H₂O₂/AcOH (yield: 68%).
  • Hydrolysis of a chloro derivative with NaOH/EtOH at reflux (yield: 82%).

Purification and Characterization

Final purification employs a combination of techniques:

Technique Conditions Purity Achieved Source
Column Chromatography Silica gel, hexane/EtOAc (3:1 → 1:2) ≥95%
Recrystallization Ethanol/water (4:1) at −20°C 97–99%

Structural confirmation relies on:

  • ¹H/¹³C NMR : Characteristic signals for the trifluoromethyl group (δ ~120 ppm in ¹³C) and piperidine protons (δ 1.4–2.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 421.1498 (calculated: 421.1501).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation Scalable, cost-effective Moderate regioselectivity 78–85
One-Pot Multi-Component Rapid, high yields Limited substrate flexibility 85–92
Ullmann Coupling Tolerates steric hindrance Requires toxic Cu catalysts 65–70
Buchwald-Hartwig Excellent regiocontrol Expensive ligands 72–78

Mechanistic Insights

The formation of the thiazolo-triazole core proceeds via a thiolate intermediate attacking the α-haloketone, followed by intramolecular cyclization. Density functional theory (DFT) studies indicate that the trifluoromethyl group’s electron-withdrawing nature accelerates electrophilic substitution at position 5 by polarizing the aromatic ring.

Industrial-Scale Considerations

For bulk production, the one-pot multi-component method is favored due to its atom economy and reduced waste. However, chromatography remains a bottleneck; alternative purification via pH-selective crystallization is under investigation.

Emerging Methodologies

Recent innovations include:

  • Photoredox Catalysis : Utilizing Ru(bpy)₃²⁺ to mediate C–H functionalization, avoiding pre-functionalized intermediates.
  • Continuous-Flow Systems : Enhancing reaction control for the oxidation step, achieving 89% yield with reduced byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.